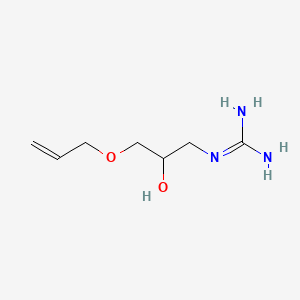

(3-(Allyloxy)-2-hydroxypropyl)guanidine

Description

Significance and Context of Guanidine-Containing Compounds in Advanced Chemistry

Guanidine (B92328), with its Y-shaped C(N)₃ skeleton, and its protonated form, the guanidinium (B1211019) cation, are of paramount importance in various chemical disciplines. encyclopedia.pub The guanidinium group is characterized by its high basicity (pKa of the conjugate acid is around 13.6) and the resonance stabilization of its positive charge across three nitrogen atoms. nih.govsci-hub.se This charge delocalization and ability to form multiple hydrogen bonds are central to its function in both biological and synthetic systems. encyclopedia.pubscispace.com

In nature, the guanidinium side chain of the amino acid arginine is crucial for molecular recognition, particularly of anions like carboxylates and phosphates, and plays a key role in enzyme catalysis and protein structure. encyclopedia.pubscispace.comnih.gov Chemists have harnessed these properties in synthetic applications, establishing guanidine-containing compounds as powerful tools in advanced chemistry.

Key areas where guanidine derivatives have a significant impact include:

Organocatalysis : Guanidines are utilized as highly effective Brønsted base catalysts for a variety of organic reactions, including Michael additions, and ring-opening polymerizations. encyclopedia.pubineosopen.org Their strong basicity facilitates proton abstraction, while their ability to form stable hydrogen bonds can direct reaction stereoselectivity.

Supramolecular Chemistry : The capacity of the guanidinium group to form robust, directional hydrogen bonds and engage in ion pairing makes it an excellent functional group for constructing complex, self-assembling supramolecular architectures and for anion recognition. nih.gov

Materials Science : Guanidine functionalities are incorporated into polymers and materials to impart specific properties. ineosopen.orgresearchgate.net They have been used to create functional polymers for various applications, including as biocides and for the creation of smart materials. ineosopen.orgresearchgate.net

Ligand Development : As ligands in organometallic chemistry, guanidines and their anionic counterparts, guanidinates, exhibit electronic flexibility and can stabilize a wide array of metal centers in various oxidation states, leading to applications in catalysis. encyclopedia.pubresearchgate.net

The unique electronic and structural properties of the guanidine group make it a valuable component in the design of functional molecules for catalysis, molecular recognition, and materials science. researchgate.netnih.gov

Table 1: Key Properties and Applications of the Guanidine Group in Chemistry

| Property | Description | Key Applications |

|---|---|---|

| High Basicity | One of the strongest organic bases, readily protonated. | Organocatalysis (e.g., ring-opening polymerization, Michael additions). encyclopedia.pubineosopen.org |

| Resonance Stabilization | Positive charge in the guanidinium cation is delocalized over three nitrogen atoms, conferring high stability. sci-hub.se | Anion binding, enzyme-substrate interactions. nih.govscispace.com |

| Hydrogen Bonding | Acts as a potent hydrogen bond donor, capable of forming multiple, specific interactions. nih.govnih.gov | Supramolecular assembly, molecular recognition, organocatalysis. encyclopedia.pubnih.gov |

| Coordination Chemistry | Can act as a versatile ligand (neutral or anionic) for a wide range of metal ions. encyclopedia.pubresearchgate.net | Homogeneous catalysis, synthesis of novel organometallic complexes. encyclopedia.pubresearchgate.net |

Overview of the Allyloxy and Hydroxypropyl Moieties in Chemical Synthesis and Functional Materials

The allyloxy group (–O–CH₂–CH=CH₂) is an ether that contains a terminal allyl group. The allyl group itself (–CH₂–CH=CH₂) is a cornerstone in polymer and synthetic chemistry due to the reactivity of its carbon-carbon double bond. wikipedia.orgnih.gov This double bond can participate in a wide array of chemical transformations, including:

Polymerization : The vinyl functionality allows allyl-containing monomers to undergo radical or cationic polymerization, forming the backbone of polymers. ineosopen.org

Cross-linking : The double bond serves as a reactive site for cross-linking polymer chains, a process essential in the production of materials like thermoset resins and elastomers. wikipedia.org

Thiol-ene Reactions : It readily reacts with thiols in the presence of a radical initiator or UV light, a highly efficient "click" reaction used in polymer synthesis and surface modification. researchgate.net

Functionalization : The double bond can be converted to other functional groups through reactions like oxidation (to form diols or epoxides), hydroformylation, or isomerization. wikipedia.orgmdpi.com

The hydroxypropyl group (–CH₂–CH(OH)–CH₂–) introduces a secondary alcohol and a flexible three-carbon chain. Its primary contributions to a molecule's properties are:

Hydrophilicity : The hydroxyl (–OH) group is polar and capable of hydrogen bonding, which significantly increases a molecule's water solubility. This is a key feature in the design of materials for aqueous environments. hpmcmanufacturer.commelacoll.com

Reactive Handle : The hydroxyl group is a versatile site for further chemical modification. It can be esterified, etherified, or oxidized, allowing the parent molecule to be attached to other structures or surfaces. hpmcmanufacturer.comkimachemical.com

Improved Biocompatibility : In materials science, the presence of hydroxyl groups can enhance biocompatibility. Hydroxypropyl cellulose (B213188) and hydroxypropyl methylcellulose (B11928114) (HPMC), for instance, are widely used in pharmaceutical and food applications. kimachemical.comresearchgate.net

When combined in a single molecule, these two moieties offer a powerful synthetic platform. The allyloxy group provides a site for polymerization or network formation, while the hydroxypropyl group imparts hydrophilicity and a point for subsequent chemical derivatization. researchgate.netrsc.org

Table 2: Functional Roles of Allyloxy and Hydroxypropyl Groups

| Moiety | Key Structural Feature | Primary Roles in Synthesis and Materials |

|---|---|---|

| Allyloxy | Terminal C=C double bond | Polymerization, cross-linking, thiol-ene coupling, synthetic modification. ineosopen.orgwikipedia.orgresearchgate.net |

| Hydroxypropyl | Secondary -OH group | Increasing hydrophilicity, providing a site for further chemical reaction (e.g., esterification), improving biocompatibility. hpmcmanufacturer.commelacoll.comresearchgate.net |

Scope and Research Aims for (3-(Allyloxy)-2-hydroxypropyl)guanidine

The chemical structure of this compound, which integrates the distinct features of guanidine, allyloxy, and hydroxypropyl groups, defines its potential as a highly versatile functional monomer and chemical intermediate. The research aims for this compound are logically directed at exploiting the synergistic interplay of its constituent parts.

The primary research scope for this molecule centers on its use as a functional monomer in polymer science. The allyloxy group provides the polymerizable handle, allowing for its incorporation into polymer chains via radical polymerization or copolymerization with other vinyl monomers. ineosopen.orgrsc.org The expected outcomes of such polymerization would be functional materials with unique properties endowed by the pendant hydroxypropyl and guanidine groups.

Specific research aims would likely include:

Synthesis and Characterization of Novel Polymers : Developing polymerization methods (e.g., free radical, RAFT) to create homopolymers of this compound or copolymers with monomers like N-isopropylacrylamide or acrylates. rsc.orgresearchgate.net Characterization would focus on molecular weight, thermal properties, and solution behavior.

Development of Functional Coatings and Surfaces : Investigating the use of the monomer to create surfaces with tailored properties. The guanidinium group is known to impart antimicrobial characteristics, while the hydroxyl group enhances wettability. researchgate.net Research could focus on creating coatings that resist biofouling or possess catalytic activity.

Creation of Smart Hydrogels : Utilizing the hydrophilic hydroxypropyl and ionic guanidinium groups to synthesize advanced hydrogels. researchgate.net These materials could be sensitive to stimuli such as pH or ionic strength, making them candidates for applications in controlled release systems or as superabsorbents.

Application as a Cross-linking Agent : Exploring the dual functionality of the molecule. The allyl group can be used for initial polymerization, while the hydroxyl group can serve as a site for secondary cross-linking reactions, leading to the formation of robust, three-dimensional polymer networks.

Use as a Chemical Intermediate : Leveraging the reactive sites—allyl, hydroxyl, and guanidine—for multi-step organic synthesis to build more complex molecules, such as specialized ligands for metal coordination or building blocks for supramolecular assemblies. encyclopedia.pubnih.gov

The overarching goal of research into this compound is to translate its unique trifunctional chemical architecture into advanced materials and molecules with novel and useful properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

93893-86-8 |

|---|---|

Molecular Formula |

C7H15N3O2 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(2-hydroxy-3-prop-2-enoxypropyl)guanidine |

InChI |

InChI=1S/C7H15N3O2/c1-2-3-12-5-6(11)4-10-7(8)9/h2,6,11H,1,3-5H2,(H4,8,9,10) |

InChI Key |

GAUBBDJSGNOAHW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC(CN=C(N)N)O |

Origin of Product |

United States |

Iii. Mechanistic Investigations of Reactions Involving 3 Allyloxy 2 Hydroxypropyl Guanidine

Reaction Pathways in Guanidine (B92328) Derivatization

The guanidine group is a highly basic and nucleophilic functional group, making it a focal point for derivatization reactions. nih.gov Its reactivity is a cornerstone of the chemical behavior of (3-(Allyloxy)-2-hydroxypropyl)guanidine.

The guanidine functional group is one of the strongest organic bases due to the effective resonance stabilization of its protonated form, the guanidinium (B1211019) ion. nih.gov This high basicity influences reaction pathways by controlling protonation equilibria in reaction media. The unprotonated form of the guanidine moiety in this compound is a potent nucleophile. nih.gov The nucleophilicity is attributed to the lone pairs of electrons on the nitrogen atoms. nih.gov In derivatization reactions, the guanidine group can readily attack electrophilic centers. For instance, in alkylation reactions, one of the nitrogen atoms of the guanidine can act as the nucleophile, displacing a leaving group on an alkyl halide. mdpi.com The specific nitrogen atom that reacts can be influenced by steric and electronic factors of substituents on the guanidine. nih.gov

The nucleophilic character of guanidines is also harnessed in addition reactions. They can participate in Michael additions to α,β-unsaturated carbonyl compounds and react with epoxides. nih.govsemanticscholar.org In the context of this compound, the inherent nucleophilicity of the guanidine moiety is a key factor in its potential to undergo a variety of derivatization reactions.

The presence of both a nucleophilic guanidine group and an electrophilically susceptible allyl group within the same molecule opens up possibilities for intramolecular cyclization. Such reactions are of significant interest for the synthesis of nitrogen-containing heterocyclic compounds. One common strategy to induce cyclization is through halocyclization, such as iodocyclization.

In a typical iodocyclization of an N-allylguanidine, an electrophilic iodine source (e.g., I₂) would be introduced. The reaction would likely proceed through the formation of an iodonium (B1229267) ion intermediate by the addition of iodine to the allyl double bond. The nucleophilic guanidine nitrogen would then attack one of the carbons of the iodonium ion in an intramolecular fashion, leading to a cyclized product. The regioselectivity of this ring closure (i.e., the size of the resulting ring) would be governed by Baldwin's rules and the specific reaction conditions. While no specific studies on the iodocyclization of this compound are available, research on related N-allyl compounds demonstrates the feasibility of such pathways. researchgate.net For instance, the iodocyclization of 2-allylphenols in water proceeds readily to form 2-iodomethyl-2,3-dihydrobenzofurans. researchgate.net

| Reaction | Substrate Type | Reagents | Product Type | Key Mechanistic Feature |

| Iodocyclization | N-Allylguanidine (hypothetical) | I₂ | Cyclic guanidine | Intramolecular attack of guanidine N on iodonium ion |

| Iodocyclization | 2-Allylphenol | I₂, H₂O | 2-Iodomethyl-2,3-dihydrobenzofuran | Intramolecular attack of phenolic oxygen on iodonium ion researchgate.net |

This table presents a hypothetical iodocyclization of an N-allylguanidine alongside a known reaction of a similar substrate to illustrate the potential reaction pathway.

Allyl Group Reactivity and Transformations

The allyl group in this compound is a versatile functional handle, susceptible to a range of transformations that proceed through different mechanistic pathways.

The allyl group can participate in radical addition reactions. A typical mechanism involves the initiation step where a radical initiator generates a radical species. This radical then adds to the double bond of the allyl group, forming a new carbon-centered radical. This new radical can then propagate the chain by reacting with another molecule or be terminated. The regioselectivity of the initial radical addition is influenced by the stability of the resulting radical intermediate. In the case of allyl ethers, radical-mediated cyclization is a known process where a radical is generated on the ether chain, which then adds to the allyl double bond to form a cyclic product. acs.org

The double bond of the allyl group is electron-rich and thus susceptible to electrophilic addition. The mechanism involves the attack of the π-electrons of the double bond on an electrophile, forming a carbocation intermediate. This carbocation is then attacked by a nucleophile to give the final addition product. The regiochemistry of this addition typically follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation intermediate.

Conversely, while less common for a simple alkene, the allyl group can be involved in nucleophilic additions if it is part of a conjugated system or activated by a suitable catalyst. For instance, palladium-catalyzed reactions can activate the allyl group towards nucleophilic attack. organic-chemistry.org

Hydroxypropyl Group Participation in Reaction Mechanisms

The hydroxypropyl group is not merely a passive linker; its hydroxyl (-OH) group can actively participate in reactions, a phenomenon known as neighboring group participation (NGP). wikipedia.org This participation can significantly influence reaction rates and stereochemistry. wikipedia.org

In reactions where a carbocation or an electron-deficient center is formed at a nearby position, the lone pair of electrons on the hydroxyl oxygen can act as an internal nucleophile. libretexts.org For example, if a reaction were to occur at the allyl group that generates a positive charge on the adjacent carbon, the hydroxyl group could attack this center to form a cyclic oxonium ion intermediate. rsc.org This intramolecular assistance can accelerate the reaction rate compared to a similar reaction without the participating hydroxyl group. wikipedia.orgrsc.org The subsequent opening of this cyclic intermediate by an external nucleophile would then lead to the final product, often with a specific stereochemical outcome. libretexts.org

Iv. Advanced Structural Analysis of 3 Allyloxy 2 Hydroxypropyl Guanidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular structure of (3-(Allyloxy)-2-hydroxypropyl)guanidine, providing insights into its functional groups, connectivity, and electronic environment.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. In the case of this compound, the FTIR spectrum would be expected to exhibit a series of characteristic absorption bands. While specific experimental data for this compound is scarce, the expected vibrational modes can be predicted based on its constituent parts: the guanidinium (B1211019) group, the hydroxyl group, the ether linkage, and the allyl group. For instance, studies on polymeric guanidine (B92328) derivatives show characteristic bands around 3200 cm⁻¹ for =N-H stretching, 2930 cm⁻¹ and 2855 cm⁻¹ for C-H asymmetric and symmetric stretching respectively, 1635 cm⁻¹ for N-H bending, and 1460 cm⁻¹ for -CH₂- bending vibrations.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3400 | O-H stretch | Hydroxyl |

| ~3100-3300 | N-H stretch | Guanidinium |

| ~3080 | =C-H stretch | Alkene (Allyl) |

| ~2850-2960 | C-H stretch | Alkyl |

| ~1650 | C=N stretch | Guanidinium |

| ~1640 | C=C stretch | Alkene (Allyl) |

| ~1580 | N-H bend | Guanidinium |

| ~1100 | C-O-C stretch | Ether |

| ~1050 | C-O stretch | Alcohol |

| ~915 and ~995 | =C-H bend | Alkene (Allyl) |

This table is predictive and based on characteristic vibrational frequencies of functional groups.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Guanidinium N-H | 6.5 - 8.0 | Broad singlet |

| Allyl =CH- | 5.8 - 6.0 | Multiplet |

| Allyl =CH₂ | 5.1 - 5.3 | Multiplet |

| Hydroxyl -OH | Variable | Broad singlet |

| -O-CH₂- (Allyl) | ~4.0 | Doublet |

| -CH(OH)- | 3.8 - 4.0 | Multiplet |

| -CH₂-N- | 3.2 - 3.5 | Multiplet |

| -O-CH₂- (Propyl) | 3.4 - 3.6 | Multiplet |

This table is predictive and based on typical chemical shifts for similar structural motifs.

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto metal surfaces. nist.gov For this compound, SERS could provide valuable information about its orientation and interaction with a substrate, which is particularly relevant for applications in surface modification and biomaterials. The enhancement of Raman signals would be most pronounced for the functional groups closest to the surface. The guanidinium group, with its positive charge, would likely interact strongly with negatively charged metal surfaces (like silver or gold nanoparticles), leading to significant enhancement of its characteristic Raman bands. This technique could elucidate how the molecule binds to surfaces, a critical aspect for its potential applications.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state. A successful single-crystal X-ray diffraction experiment on this compound would provide precise bond lengths, bond angles, and torsional angles, as well as information about its crystal packing and intermolecular interactions, such as hydrogen bonding. For example, related guanidinium derivatives have been shown to crystallize in systems like monoclinic, with specific space groups such as P2₁/c. spectrabase.com The resulting crystal structure would reveal the conformation of the flexible allyloxypropyl chain and the geometry of the guanidinium group, offering a definitive structural model.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105 |

| Volume (ų) | 1005 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.25 |

This table is purely hypothetical and serves to illustrate the type of data obtained from X-ray crystallography.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would provide a highly accurate mass measurement, confirming its elemental composition. The fragmentation pattern, likely obtained through techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), would be expected to show characteristic losses of the allyl group, water, and ammonia (B1221849) from the protonated molecular ion. Analysis of these fragments would allow for the confirmation of the connectivity of the different parts of the molecule.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| [M+H]⁺ | Protonated parent molecule |

| [M+H - H₂O]⁺ | Loss of water from the hydroxyl group |

| [M+H - NH₃]⁺ | Loss of ammonia from the guanidinium group |

| [M+H - C₃H₅]⁺ | Loss of the allyl radical |

| [C₄H₁₀N₃O]⁺ | Fragment containing the hydroxypropylguanidine moiety |

This table is predictive and illustrates potential fragmentation pathways.

V. Theoretical and Computational Studies of 3 Allyloxy 2 Hydroxypropyl Guanidine

Quantum Mechanical Investigations

Quantum mechanical calculations are at the forefront of computational chemistry, providing a detailed description of electron distribution and its influence on molecular properties. For (3-(Allyloxy)-2-hydroxypropyl)guanidine, these investigations are crucial for a comprehensive understanding of its chemical nature.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is used to predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of reaction. While specific DFT studies on this compound are not available in the public domain, the general principles of DFT can be applied to hypothesize its characteristics. A DFT analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Subsequent frequency calculations would yield the theoretical vibrational spectra (infrared and Raman), where each peak corresponds to a specific molecular motion, such as the stretching of the C=N bond in the guanidine (B92328) group or the O-H stretching of the hydroxyl group.

Table 1: Hypothetical NBO Analysis Data for this compound This table is a hypothetical representation of what NBO analysis could reveal about the key intramolecular interactions.

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(guanidinyl) | σ(C-N) | Data not available |

| LP(1) O(hydroxyl) | σ(C-H) | Data not available |

| σ(C-H) | σ*(C-O) | Data not available |

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict how a molecule will interact with other charged species. researchgate.net It maps the electrostatic potential onto the electron density surface of the molecule, with different colors indicating regions of negative and positive potential. researchgate.net For this compound, an MEP map would likely show a region of high negative potential (typically colored red) around the nitrogen atoms of the guanidine group, indicating their susceptibility to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the hydroxyl and guanidinium (B1211019) groups would exhibit positive potential (blue regions), making them sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. wikipedia.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap suggests higher reactivity. For this compound, the HOMO would likely be localized on the electron-rich guanidine group, while the LUMO might be distributed over the allyl group. The precise energies and distributions would require specific calculations.

Table 2: Hypothetical FMO Data for this compound This table presents hypothetical energy values for the frontier orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules. It can predict absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. While there are no published TD-DFT studies for this compound, such an analysis would provide insight into its photophysical properties, including the wavelengths of light it absorbs and the nature of its electronic excitations.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the propyl chain and the allyl group in this compound means that it can exist in numerous conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. This is typically done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformer.

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track its movements and conformational changes over time. An MD simulation of this compound, likely in a solvent like water, would reveal its dynamic conformational landscape, the stability of intramolecular hydrogen bonds, and how it interacts with its environment at a molecular level.

Relaxed Potential Energy Scans for Stable Conformers

The flexibility of the this compound molecule, particularly around its rotatable single bonds, means it can exist in numerous spatial arrangements or conformations. A relaxed potential energy scan is a computational method used to identify the most stable of these conformers. This is achieved by systematically rotating a specific dihedral angle in the molecule while allowing the rest of the geometry to relax to its lowest energy state for each incremental step.

By mapping the energy as a function of the dihedral angle, a potential energy surface is generated. The minima on this surface correspond to stable, low-energy conformers. For this compound, key dihedral angles for such a scan would include those around the C-C and C-O bonds of the hydroxypropyl chain. The results of these scans can reveal the preferred three-dimensional structures of the molecule, which are crucial for understanding its interactions with other molecules.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound from a Relaxed Potential Energy Scan

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kJ/mol) |

| 1 | ~60° (gauche) | 0.00 |

| 2 | ~180° (anti) | 1.25 |

| 3 | ~-60° (gauche) | 0.15 |

Note: This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While potential energy scans identify static, stable structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations model the movements of atoms in the molecule by solving Newton's equations of motion. This allows for the observation of conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules in a simulated environment that mimics real-world conditions.

An MD simulation can reveal how the molecule folds and flexes, the lifetimes of specific conformations, and how different parts of the molecule move in relation to one another. For this compound, simulations could elucidate the flexibility of the allyloxy group and the hydrogen-bonding patterns involving the hydroxyl and guanidine groups.

Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound

| Parameter | Simulated Value |

| Average End-to-End Distance | 8.5 Å |

| Solvent Accessible Surface Area | 250 Ų |

| Number of Intramolecular H-Bonds | 1-3 (fluctuating) |

Note: This table represents typical data obtainable from MD simulations and is for illustrative purposes.

Prediction of Optical Properties (e.g., Hyperpolarizability Calculations)

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the optical properties of molecules. acs.orgnih.gov For this compound, calculations can determine properties like its polarizability and hyperpolarizability, which describe how the molecule's electron cloud is distorted by an external electric field.

Hyperpolarizability is of particular interest as it is a measure of a molecule's nonlinear optical (NLO) response. Materials with high hyperpolarizability have potential applications in photonics and optoelectronics. nih.gov Theoretical calculations can predict these properties, guiding the synthesis of new materials. acs.org Studies on similar guanidine-based systems have shown that the guanidinium group can contribute significantly to the NLO response. nih.gov

Table 3: Predicted Optical Properties of this compound

| Property | Symbol | Calculated Value (a.u.) |

| Mean Polarizability | ⟨α⟩ | ~85 |

| First Hyperpolarizability | β | ~150 |

Note: These are hypothetical values based on calculations for similar organic molecules. Actual values would require specific DFT calculations.

Vii. Applications in Materials Science for 3 Allyloxy 2 Hydroxypropyl Guanidine and Guanidinium Analogues

Incorporation into Ionic Covalent Organic Nanosheets (iCONs)

Guanidinium (B1211019) moieties have been identified as promising components for integration into porous ionic covalent organic nanosheets (iCONs). researchgate.net These 2D materials are of interest for a variety of applications, including as antimicrobial agents and for environmental remediation. researchgate.netacs.org

The primary design principle for creating self-exfoliating iCONs involves the strategic incorporation of intrinsic ionic linkers, such as guanidinium, into the structure. researchgate.netnih.gov This approach is intended to overcome challenges associated with traditional covalent organic nanosheets (CONs), including interlayer π-π stacking, hydrolytic instability, and restacking, which can prevent their effective exfoliation. researchgate.netnih.gov

The synthesis of guanidinium-based iCONs (gCONs) is often achieved through a one-pot Schiff base condensation reaction. mdpi.com For instance, a reaction between an aldehyde-functionalized monomer like 1,3,5-triformylphloroglucinol (TFP) and a guanidinium-containing amine such as triaminoguanidinium chloride (TGCl) leads to the formation of the nanosheet framework. mdpi.com The resulting iCONs often exhibit exceptional chemical stability due to irreversible enol-keto tautomerism. mdpi.com This synthetic strategy allows for the direct construction of ionic covalent organic frameworks (iCOFs) from ionic linkages, which has been a significant challenge. researchgate.net The introduction of charged moieties like guanidinium can also be achieved through post-functionalization of existing COFs, though these methods can be complex and less efficient. researchgate.net

A key feature of guanidinium-based iCONs is their ability to self-exfoliate without the need for external stimuli. researchgate.netnih.gov The intrinsic ionic guanidinium unit is pivotal to this phenomenon. researchgate.netnih.gov The presence of these positively charged groups within the framework introduces strong interlayer electrostatic repulsion. researchgate.netmdpi.com This repulsion counteracts the van der Waals forces and π-π stacking that typically hold the layers of covalent organic frameworks together, facilitating the delamination of the bulk material into individual or few-layered nanosheets. researchgate.net This self-exfoliation, which has been supported by molecular dynamics (MD) simulations, leads to the formation of sheet-like structures. nih.govmdpi.com The resulting exfoliated nanosheets often exhibit low crystallinity, as indicated by powder X-ray diffraction (PXRD) patterns that show broad peaks, suggesting poor π-π stacking between the layers. mdpi.com

The guanidinium unit plays a critical role in both the structural properties and the functionality of iCONs. The electrostatic repulsion it generates not only drives self-exfoliation but also increases the number of available adsorption sites and enhances mass transmission kinetics. researchgate.net The permanent positive charge of the guanidinium group (pKa ≈ 13.5) makes these materials highly effective for sequestering anionic pollutants from water. acs.orgosti.govosti.gov

Research has demonstrated the high adsorption capacity of guanidinium-based iCONs for oxoanions such as chromate (B82759) (CrO₄²⁻) and arsenate (H₂AsO₄⁻/HAsO₄²⁻). acs.orgosti.govosti.gov The adsorption mechanism is based on strong ion-ion interactions and ion exchange at the protonated guanidinium sites. acs.orgosti.gov The efficiency and selectivity of this adsorption are influenced by several factors:

Electrostatic Interactions : Strong ion-ion forces between the cationic guanidinium sites and anionic pollutants are the primary driver for adsorption, particularly for ions like chromate. acs.orgosti.gov

Hydrogen Bonding : The guanidinium group acts as a hydrogen bond donor. Well-defined parallel bidentate hydrogen bonding interactions are particularly important for the binding of weaker-binding anions like arsenate. acs.orgosti.gov

Guanidinium Acidity (pKa) : The local chemical environment can alter the acidity of the guanidinium units. acs.orgosti.gov This modulation regulates the deprotonation fraction and, consequently, the ion exchange capacity and uptake limits of the material. acs.orgosti.gov

Table 1: Properties and Applications of Guanidinium-Based iCONs

| Property | Role of Guanidinium Unit | Resulting Application | Citations |

|---|---|---|---|

| Ionic Nature | Provides intrinsic positive charge, leading to interlayer electrostatic repulsion. | Self-exfoliation of nanosheets, increased surface area. | researchgate.net, nih.gov, mdpi.com |

| Anion Binding | Acts as a cationic binding site for strong ion-ion and hydrogen bonding interactions. | Sequestration of anionic pollutants like chromate and arsenate. | acs.org, osti.gov, osti.gov |

| Antimicrobial Activity | The positive charge interacts with and disrupts negatively charged bacterial membranes. | Antimicrobial coatings and membranes. | researchgate.net, nih.gov |

Functionalization of Polymeric Materials

The covalent attachment of guanidinium groups to polymer backbones is a strategy used to create functional materials with enhanced properties, particularly for biomedical and separation applications.

A variety of polymers have been functionalized with guanidinium moieties. For example, poly(allylamine hydrochloride) (PAH) has been chemically modified with guanidinium groups in water at room temperature. rug.nl Another approach involves the synthesis of guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes via an activated fluorophenyl-amine reaction, which avoids potentially unstable benzylic links. acs.org This method allows for precise control over the degree of cation functionality. acs.org Helical poly(phenyl isocyanide) block copolymers have also been synthesized with guanidinium pendants. nih.gov

The functionalization of these polymers with guanidinium cations imparts several beneficial properties:

Antimicrobial Activity : Guanidinium-functionalized polymers exhibit broad-spectrum antimicrobial activity. nih.gov The cationic guanidinium groups interact electrostatically with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. nih.govacs.org

Enhanced Anion Affinity and Conductivity : The strong basicity and charge delocalization of the guanidinium group lead to high anion conductivity and stability, even in high pH conditions. acs.org Guanidinium-functionalized polyelectrolyte multilayers (PEMs) have shown a higher affinity for specific anions like phosphate (B84403) (H₂PO₄⁻) compared to their non-functionalized counterparts, which is attributed to strong interactions between the guanidinium group and the anion. rug.nlrug.nl

Structural Changes in Multilayers : When used in layer-by-layer assembly, guanidinium-functionalized polymers can alter the structure of the resulting films. For instance, PSS/PAH-Gu PEMs show a lower amount of deposited material and higher rigidity compared to guanidinium-free films, a difference attributed to strong Gu–SO₃⁻ interactions that affect polymer chain conformation. rug.nl

Table 2: Examples of Guanidinium-Functionalized Polymers

| Polymer Backbone | Functionalization Method | Key Improved Property | Citations |

|---|---|---|---|

| Poly(allylamine hydrochloride) (PAH) | Carbodiimide-assisted coupling | Enhanced affinity for phosphate anions, higher rigidity in multilayers. | rug.nl, rug.nl |

| Poly(arylene ether sulfone) | Activated fluorophenyl-amine reaction | High anion conductivity and stability at high pH. | acs.org |

| Helical poly(phenyl isocyanide) | Block copolymer synthesis | Broad-spectrum antimicrobial activity, biofilm ablation. | nih.gov |

| Polyhexamethylene guanidine (B92328) | Polycondensation and cross-linking | Increased molecular weight and charge density for antimicrobial applications. | acs.org |

Applications in Coated Papers and Surface Chemistry

Guanidinium compounds have a historical and ongoing role in the paper industry, primarily as agents to improve the quality and durability of colored paper.

Guanidine derivatives, particularly diaryl guanidines such as diphenyl guanidine, are effective dye fixatives for papers colored with dyes that contain acid groups. google.com The primary function of a dye fixative is to prevent the dye from "bleeding" or running when the paper is exposed to water. google.com

The mechanism of action involves a chemical reaction between the cationic fixing agent and the anionic dye. patsnap.com The guanidinium compound, being cationic, reacts with the acid group on the water-soluble dye to form an insoluble salt or "lake". google.compatsnap.com This insoluble complex is precipitated onto the paper fibers, effectively locking the color in place. google.compatsnap.com This process significantly improves the water-fastness of the final product. google.com The fixing agent can be applied to the paper after the dye or, in some modified processes, before the dye application. google.com A range of chemistries, including polyamines and various resins, are used as dye fixatives to retain anionic dyes in the paper sheet. arieschem.combuckman.com The use of these fixatives can help reduce dye costs and minimize color in the wastewater from the paper mill. arieschem.combuckman.com

Function as Lightfastness Inducing Agents

Extensive literature searches did not yield any scientific articles or research data pertaining to the use of (3-(Allyloxy)-2-hydroxypropyl)guanidine or its guanidinium analogues as lightfastness inducing agents in materials science. Current research does not appear to have explored this specific application for this class of compounds.

Development of Advanced Adsorbents

The guanidinium functional group has garnered significant interest in the development of advanced adsorbent materials due to its unique chemical properties. The guanidinium cation, characterized by a positive charge delocalized over three nitrogen atoms, exhibits strong potential for binding various anionic and metal pollutants through electrostatic interactions and the formation of complex hydrogen bond networks. oup.com This has led to the design and synthesis of a variety of guanidinium-based materials for environmental remediation applications.

Research has demonstrated the efficacy of incorporating guanidinium moieties into different material structures, such as polymers and porous frameworks, to create highly effective adsorbents for both inorganic and organic pollutants.

Guanidinium-Functionalized Polymers and Porous Materials:

Guanidinium-based porous organic polymers (POPs) have shown exceptional performance in the removal of contaminants from water. A novel guanidinium-based cationic POP was developed for the rapid and efficient removal of permanganate (B83412) ions, a major contributor to freshwater contamination. rsc.orgrsc.org This material exhibited an remarkably high uptake of 9.4 g g⁻¹ for permanganate ions and a removal efficiency of 100%. rsc.orgrsc.org The primary mechanism for this high efficiency is the electrostatic interaction between the cationic guanidinium polymer and the anionic permanganate pollutant. rsc.orgrsc.org

Similarly, guanidinium-based poly(ionic liquids) have been synthesized and proven effective for capturing sulfur dioxide (SO₂) from flue gas. acs.org A nonporous poly(ionic liquid), P([allyl-TMG]Br-DVB), demonstrated high selectivity for SO₂ over CO₂ and N₂, with an SO₂ capacity of 9.79 mmol g⁻¹ at 25 °C and 1 bar. acs.org

The introduction of guanidinium ionic liquids has also been used to modify other adsorbent materials. For instance, the synthesis of zeolitic imidazolate framework-8 (ZIF-8) in the presence of guanidinium ionic liquids resulted in a material with enhanced adsorption capacity for rhodamine B dye. nih.gov The modified ZIF-8, with a high surface area of 1167 m² g⁻¹, achieved a 99% removal of rhodamine B within 15 minutes and an uptake capacity of 278 mg g⁻¹. nih.gov

Adsorption of Heavy Metals:

Guanidinium-modified materials have also been investigated for the adsorption of heavy metal ions. Studies involving the N-doping of biomass-activated carbon with dicyandiamide, a guanidine derivative, showed that the resulting material had a significantly higher adsorption efficiency for divalent copper ions compared to unmodified activated carbon. nih.gov The presence of pyridinium (B92312) nitrogens and amino groups from the guanidine derivative was found to play a crucial role in the adsorption and complexation processes. nih.gov

Furthermore, density functional theory studies have explored the adsorption behavior of guanidinium cations on the surfaces of aluminosilicate (B74896) minerals like kaolinite, indicating a strong affinity that is favorable for applications in mineral flotation and potentially for the removal of such particulates from water. rsc.org

The table below summarizes the performance of various guanidinium-based adsorbent materials discussed in recent research.

| Adsorbent Material | Target Pollutant | Adsorption Capacity | Removal Efficiency | Key Findings |

| Guanidinium-based cationic porous organic polymer (POP) | Permanganate ions | 9.4 g g⁻¹ | 100% | Rapid sorption kinetics and high uptake due to electrostatic interaction. rsc.orgrsc.org |

| P([allyl-TMG]Br-DVB) (poly(ionic liquid)) | Sulfur Dioxide (SO₂) | 9.79 mmol g⁻¹ | - | High selectivity for SO₂ over CO₂ and N₂. acs.org |

| Guanidinium IL@meso-ZIF-8 | Rhodamine B | 278 mg g⁻¹ | 99% within 15 min | Guanidinium IL enhances adsorption affinity. nih.gov |

| N-doped biomass-activated carbon (with dicyandiamide) | Divalent copper ions | - | 41.15% higher than unmodified sample | Pyridinium nitrogens and amino groups are key to adsorption. nih.gov |

These findings underscore the versatility and high efficiency of guanidinium-functionalized materials as advanced adsorbents for a wide range of environmental pollutants. The ability to tailor the structure of these materials offers a promising pathway for developing targeted and highly effective solutions for water and air purification.

Viii. Future Research Directions and Perspectives in 3 Allyloxy 2 Hydroxypropyl Guanidine Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and sustainable synthetic routes is paramount for the widespread investigation and application of (3-(Allyloxy)-2-hydroxypropyl)guanidine. Traditional methods for synthesizing guanidines can sometimes rely on harsh reagents and produce significant waste. nih.gov Future research should therefore pivot towards modern synthetic strategies that offer improvements in yield, purity, and environmental impact.

Key areas for exploration include:

Biocatalytic Synthesis: The use of enzymes, such as tailored guanidinylating enzymes or transaminases, could offer a highly selective and green route to this compound under mild reaction conditions. This approach minimizes the need for protecting groups and reduces the generation of toxic byproducts.

Continuous Flow Chemistry: Transitioning from batch to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to shorter reaction times and improved yields compared to conventional heating. This technique could be particularly effective for the guanylation step in the synthesis of the title compound.

Development of Novel Guanylating Agents: Research into new, more efficient guanylating agents continues to be a priority. researchgate.net The development of reagents that are more stable, less toxic, and compatible with a wider range of functional groups would directly benefit the synthesis of complex molecules like this compound. researchgate.netumich.edu

| Synthetic Pathway | Potential Advantages | Research Focus | Key Challenges |

|---|---|---|---|

| Biocatalysis | High stereoselectivity, mild conditions, environmentally friendly. | Enzyme discovery and engineering, optimization of reaction media. | Enzyme stability, substrate scope, and cost. |

| Continuous Flow Chemistry | Enhanced safety, scalability, process control, and higher yields. | Reactor design, optimization of flow parameters, real-time analytics. | Initial setup cost, potential for clogging. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, energy efficiency. | Solvent selection, optimization of power and temperature. | Heating non-uniformity, scalability limitations. |

Advanced Mechanistic Elucidation

A deep understanding of the reaction mechanisms through which this compound participates in chemical transformations is critical for its rational application and optimization. Guanidines are known to act as strong Brønsted bases, but they can also function as nucleophilic catalysts or engage in complex hydrogen-bonding interactions through their conjugate acids (guanidinium ions). rsc.org The interplay of the guanidine (B92328), hydroxyl, and allyl groups in the title compound likely results in unique mechanistic behavior.

Future research should employ a combination of advanced analytical and computational techniques:

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR, FT-IR, and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products, offering direct insight into reaction kinetics and pathways.

Computational Modeling: High-level Density Functional Theory (DFT) calculations can be used to model reaction energy profiles, transition states, and non-covalent interactions. rsc.orgrsc.org This approach can help elucidate the precise role of the catalyst, substrate, and solvent, and predict the stereochemical outcome of reactions. Such studies have been valuable in understanding mechanisms in other guanidine-catalyzed reactions, such as the fixation of CO2. rsc.org

Kinetic Studies: Detailed kinetic analyses, including reaction order determination and activation parameter measurements, are essential for validating proposed mechanisms and quantifying the catalytic efficiency of the compound.

| Technique | Information Gained | Research Objective |

|---|---|---|

| In-situ Spectroscopy (NMR, IR) | Identification of transient intermediates, real-time kinetic data. | To directly observe the reaction pathway and identify key species. |

| Density Functional Theory (DFT) | Transition state geometries, activation energies, interaction analysis. | To model the reaction at a molecular level and rationalize selectivity. rsc.orgrsc.org |

| Isotope Labeling Studies | Tracing the fate of atoms, confirming bond-forming/breaking steps. | To unequivocally determine the connectivity changes during the reaction. |

Expansion of Catalytic Applications

The structural features of this compound make it an attractive candidate for a variety of catalytic applications. Chiral guanidines have emerged as powerful organocatalysts for a wide range of asymmetric transformations. rsc.org The presence of a stereocenter and a hydroxyl group for potential secondary interactions suggests that chiral versions of this compound could be highly effective catalysts.

Future research should focus on exploring its utility in:

Asymmetric Organocatalysis: Investigating its use in reactions such as Michael additions, aldol (B89426) reactions, and Henry (nitroaldol) reactions, where bifunctional catalysts capable of activating both the nucleophile and electrophile are advantageous. rsc.org

Metal-Ligand Catalysis: The guanidine and hydroxyl moieties can act as bidentate ligands for various metal centers. The resulting metal complexes could exhibit novel catalytic activities, for instance, in ring-opening polymerization of lactones or epoxides, an area where guanidine-metal complexes have shown promise. nih.gov

Polymerization Catalysis: The basicity of the guanidine group can be harnessed to catalyze polymerization reactions, such as the ring-opening polymerization of cyclic esters like lactide to produce biodegradable polymers. nih.gov

| Catalytic Reaction | Potential Role of this compound | Rationale |

|---|---|---|

| Asymmetric Michael Addition | Chiral Brønsted base/H-bond donor catalyst. | Simultaneous activation of nucleophile and electrophile. rsc.orgrsc.org |

| Ring-Opening Polymerization | As a standalone organocatalyst or as a ligand for a metal catalyst. | Guanidine's basicity initiates polymerization; potential for robust metal complexes. nih.gov |

| Cycloaddition Reactions | Catalyst for reactions involving CO2 or other small molecules. | Guanidinium-based systems can activate substrates for cycloaddition. rsc.org |

Development of Next-Generation Materials

The unique combination of a polymerizable allyl group, a reactive hydroxyl group, and a highly polar, charged guanidinium (B1211019) group makes this compound an excellent building block for advanced functional materials. The guanidinium group is known to impart specific properties due to its ability to form strong, multidentate hydrogen bonds and electrostatic interactions. nih.govnih.gov

Promising avenues for future materials research include:

Functional Polymers: The allyl group allows for the incorporation of the molecule as a monomer or comonomer into polymer chains via radical polymerization. The resulting polymers could have applications as gene delivery vectors, harnessing the cell-penetrating properties associated with guanidinium groups. acs.org

Self-Healing Materials: The strong and reversible hydrogen-bonding network enabled by the guanidinium and hydroxyl groups could be exploited to create self-healing polymers and hydrogels. These materials could autonomously repair damage, extending their lifespan and improving safety.

Antimicrobial Surfaces: Covalently grafting this compound onto surfaces could create materials with inherent antimicrobial properties, as many guanidine-containing compounds exhibit potent activity against a broad spectrum of microbes. nih.gov

Adhesives and Coatings: The exceptional hydrogen-bonding capacity of the guanidinium group can be used to promote adhesion between surfaces. Polymers incorporating this moiety could serve as high-performance, environment-resistant adhesives and coatings.

| Material Type | Key Functional Group(s) | Potential Application | Underlying Principle |

|---|---|---|---|

| Functional Copolymers | Allyl group, Guanidinium group | Gene delivery systems. acs.org | Guanidinium-mediated cell membrane penetration. acs.org |

| Self-Healing Hydrogels | Guanidinium group, Hydroxyl group | Smart biomaterials, soft robotics. | Reversible, dynamic hydrogen-bonding networks. |

| Antimicrobial Coatings | Guanidinium group | Medical devices, food packaging. | Disruption of bacterial cell membranes. nih.gov |

| High-Performance Adhesives | Guanidinium group, Hydroxyl group | Aerospace, electronics. | Strong interfacial hydrogen bonding and electrostatic interactions. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (3-(Allyloxy)-2-hydroxypropyl)guanidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of guanidine derivatives typically involves nucleophilic substitution or condensation reactions. For allyloxy-containing guanidines, a two-step approach is advised:

Allylation : React guanidine with an allyl epoxide (e.g., allyl glycidyl ether) under basic conditions (e.g., NaOH or K₂CO₃) to form the allyloxy intermediate.

Hydroxyl Activation : Use a coupling agent like DCC (dicyclohexylcarbodiimide) to facilitate guanidine group attachment.

- Critical Parameters : Temperature (40–60°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 guanidine:allyl epoxide) significantly impact yield. Monitor reaction progress via TLC or HPLC .

- Efficiency : Yields range from 45–70%, with impurities arising from incomplete allylation or side reactions (e.g., epoxide ring-opening by water). Purification via silica gel chromatography is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR confirms allyloxy protons (δ 5.8–6.1 ppm for CH₂=CH₂) and hydroxyl proton (δ 2.5–3.5 ppm, broad). ¹³C NMR identifies the guanidine carbon (δ 157–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (expected [M+H]⁺: ~217.2 g/mol). Fragmentation patterns distinguish allyloxy cleavage (m/z 85–90) .

- UV/Vis : Limited utility due to lack of chromophores, but λmax near 210 nm may indicate π→π* transitions in the allyl group .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors (GHS Category 3 respiratory irritant) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How does the allyloxy moiety in this compound modulate its biological activity compared to non-alkylated guanidines?

- Methodological Answer :

- Mechanistic Insight : The allyloxy group enhances lipid solubility, improving membrane permeability. This is critical for targeting intracellular proteins (e.g., ion channels or enzymes).

- Experimental Design :

Comparative Assays : Test inhibitory potency against Kv channels (patch-clamp electrophysiology) or bacterial targets (MIC assays) alongside non-alkylated analogs .

Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess partitioning efficiency.

- Data Interpretation : A 2–3-fold increase in antibacterial activity (e.g., against Riemerella anatipestifer) is observed due to improved cellular uptake .

Q. What strategies resolve contradictions in reported stability data for guanidine derivatives under physiological conditions?

- Methodological Answer :

- Controlled Stability Studies :

pH-Dependent Degradation : Incubate the compound in buffers (pH 4–9) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours.

Oxidative Stress : Expose to H2O2 (0.1–1 mM) to simulate in vivo oxidative environments.

- Analytical Reconciliation : Use LC-MS to identify degradation products (e.g., oxidized allyl groups or hydrolyzed guanidine). Cross-validate with literature using Arrhenius kinetics for shelf-life prediction .

Q. How can researchers optimize this compound for selective binding to neurological targets?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

Analog Synthesis : Introduce substituents (e.g., halogens or methyl groups) on the allyl chain to sterically hinder non-target interactions.

Biolayer Interferometry (BLI) : Measure binding kinetics to purified voltage-gated ion channels (e.g., Nav1.7).

- In Silico Screening : Dock the compound into Kv channel pores (PDB: 6E89) using AutoDock Vina. Prioritize analogs with ΔG < −8 kcal/mol .

Methodological Tables

Table 1 : Comparative Synthetic Routes for Guanidine Derivatives

| Method | Yield (%) | Purity (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Epoxide Allylation | 65 | 92 | Epoxide hydrolysis by moisture | |

| Carbodiimide Coupling | 48 | 85 | DCC byproduct removal |

Table 2 : Stability of this compound Under Varied Conditions

| Condition | Half-Life (h) | Major Degradation Pathway | Reference |

|---|---|---|---|

| pH 7.4, 37°C | 72 | Allyl group oxidation | |

| UV Light (254 nm) | 24 | Photolytic cleavage |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.